2-Propanol, 3-amino-1,1-diethoxy-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

"2-Propanol, 3-amino-1,1-diethoxy-" is a chemical compound that has been explored in various scientific studies for its potential in synthesizing cardioselective beta-adrenergic blocking agents and other pharmacologically relevant molecules. The compound's unique structure has made it a subject of interest in medicinal chemistry and related fields.

Synthesis Analysis

The synthesis of derivatives similar to "2-Propanol, 3-amino-1,1-diethoxy-" involves multiple steps, including the introduction of amino groups and diethoxy modifications. For example, the synthesis of 1-amino-3-aryloxy-2-propanols has been documented, highlighting the significance of substituents in achieving cardioselectivity and potential clinical applications (Hoefle et al., 1975).

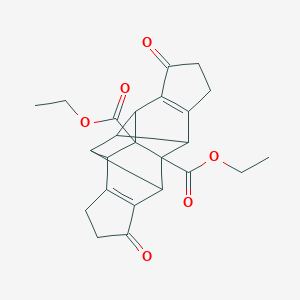

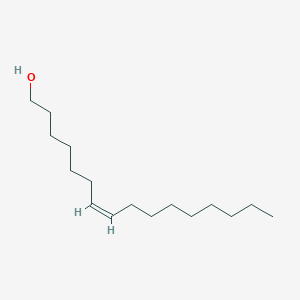

Molecular Structure Analysis

Molecular and crystal structure analyses have been conducted on related compounds, revealing insights into their stereochemistry and conformational preferences. For instance, studies on substituted 2-aminochromenes, which share structural features with "2-Propanol, 3-amino-1,1-diethoxy-", have been performed to understand their molecular framework (Shestopalov et al., 2002).

Chemical Reactions and Properties

The chemical reactivity of "2-Propanol, 3-amino-1,1-diethoxy-" and its derivatives involves interactions with various reagents to produce compounds with potential therapeutic applications. This includes the preparation of amino alcohols and their salts, exhibiting different polymorphic forms and reactivity patterns (Podjed & Modec, 2022).

Physical Properties Analysis

The physical properties of "2-Propanol, 3-amino-1,1-diethoxy-" derivatives, such as their solubility, melting points, and crystalline structures, have been explored to understand their behavior in different environmental conditions. Studies on 3-amino-1-propanol provide insights into low-temperature polymorphism and phase transitions, relevant for material science and formulation research (Cacela et al., 2003).

Chemical Properties Analysis

The chemical properties of "2-Propanol, 3-amino-1,1-diethoxy-" are characterized by its reactivity towards various organic and inorganic reagents, leading to the formation of a wide range of products with potential pharmaceutical applications. Research on the synthesis and antimicrobial activity of related compounds sheds light on their utility in creating antimicrobial additives for lubricating oils and other applications (Korotkii et al., 2009).

Wissenschaftliche Forschungsanwendungen

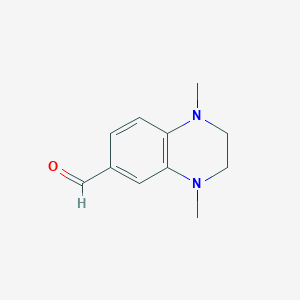

Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study

- This research focused on the structural properties and polymorphism of salts formed by amino alcohols, including 3-amino-1-propanol, with quinaldinate. The study revealed unique hydrogen bonding and π∙∙∙π stacking interactions, leading to distinct structural motifs in the resulting compounds, highlighting the complex interplay between molecular structure and interactions in these systems (Podjed & Modec, 2022).

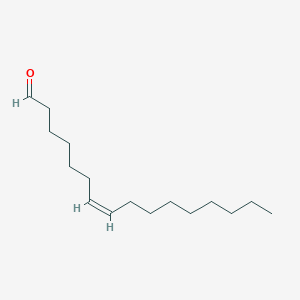

Interaction with CO2

Steric hindrance-induced zwitterionic carbonates from alkanolamines and CO2: highly efficient CO2 absorbents

- This research showed that sterically hindered amines like 1-[(1,1-dimethylethyl)amino]-2-propanol interact with CO2 through the hydroxyl group, forming zwitterionic carbonate species. These species release CO2 at lower temperatures compared to other alkanolamines, indicating a potential application in CO2 capture and environmental management technologies (Im et al., 2011).

Application in Asymmetric Transfer Hydrogenation

High Throughput Screening of a Catalyst Library for the Asymmetric Transfer Hydrogenation of Heteroaromatic Ketones: Formal Syntheses of (R)‐Fluoxetine and (S)‐Duloxetine

- The research involved using amino acid-based ligands, including those derived from amino alcohols, for the asymmetric transfer hydrogenation of heteroaromatic ketones. The process was significant for synthesizing antidepressant drugs with high yields and excellent enantioselectivity, demonstrating the crucial role of these compounds in pharmaceutical synthesis (Buitrago et al., 2012).

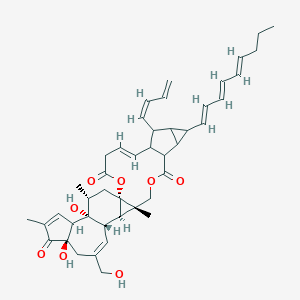

Modification for Medical Applications

Functional Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels Prepared by γ-Radiation Through Some Amine Compounds

- This study explored modifying polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds, including amino alcohols. The modifications enhanced the hydrogels' swelling properties and thermal stability, making them potentially useful in medical applications due to their improved biological activity (Aly & El-Mohdy, 2015).

Eigenschaften

IUPAC Name |

3-amino-1,1-diethoxypropan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO3/c1-3-10-7(11-4-2)6(9)5-8/h6-7,9H,3-5,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVQBTZBCJQFXKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(CN)O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1,1-diethoxypropan-2-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B56499.png)